molecular formula C12H21N B13188894 4-tert-Butyl-1-ethynylcyclohexan-1-amine

4-tert-Butyl-1-ethynylcyclohexan-1-amine

Cat. No.: B13188894
M. Wt: 179.30 g/mol
InChI Key: IDYSZDMRRABNPN-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-ethynylcyclohexan-1-amine is a chemical compound with the molecular formula C12H19N It is characterized by the presence of a tert-butyl group, an ethynyl group, and an amine group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-1-ethynylcyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by amination. One common method involves the reaction of 4-tert-butylcyclohexanone with an ethynylating agent under basic conditions to introduce the ethynyl group. This is followed by the reduction of the resulting intermediate to obtain the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1-ethynylcyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-tert-butyl-1-ethynylcyclohexanone or 4-tert-butyl-1-ethynylcyclohexanol.

    Reduction: Formation of 4-tert-butyl-1-ethylcyclohexan-1-amine.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

4-tert-Butyl-1-ethynylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1-ethynylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanone: Similar structure but lacks the ethynyl and amine groups.

    trans-1-tert-butyl-4-methylcyclohexane: Similar cyclohexane ring structure but different substituents.

Uniqueness

4-tert-Butyl-1-ethynylcyclohexan-1-amine is unique due to the presence of both the ethynyl and amine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

4-tert-butyl-1-ethynylcyclohexan-1-amine

InChI

InChI=1S/C12H21N/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h1,10H,6-9,13H2,2-4H3

InChI Key

IDYSZDMRRABNPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#C)N

Origin of Product

United States

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